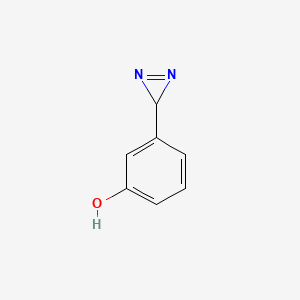

3-(3H-diazirin-3-yl)phenol

描述

3-(3H-Diazirin-3-yl)phenol (CAS: 113787-85-2, molecular formula: C₈H₅F₃N₂O) is a photoreactive compound featuring a phenol moiety attached to a trifluoromethyl-substituted diazirine ring. Diazirines are three-membered heterocyclic rings containing two nitrogen atoms, known for generating reactive carbenes upon UV irradiation (350 nm), making them valuable tools in photoaffinity labeling studies . This compound’s phenol group enhances solubility in aqueous environments, while the trifluoromethyl-diazirine moiety ensures stability under physiological conditions and efficient photolysis kinetics .

属性

IUPAC Name |

3-(3H-diazirin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5(4-6)7-8-9-7/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZWCPZDSXFZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230753 | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80863-10-1 | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-diazirin-3-yl)phenol typically involves the formation of the diazirine ring followed by its attachment to a phenol group. One common method starts with the oximation of a ketone, followed by tosylation and treatment with ammonia to form diaziridines. These diaziridines are then oxidized to form diazirines . The specific conditions for these reactions often involve the use of reagents such as hydroxylammonium chloride, tosyl chloride, and ammonia, with bases like pyridine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques.

化学反应分析

Photoreactivity and Carbene Formation

The diazirine moiety undergoes UV-induced (300-365 nm) ring opening to generate a carbene intermediate. This highly reactive species participates in two primary reaction types:

Experimental observation: Irradiation at 350 nm in ethanol produces stable covalent bonds with nearby biomolecules within 5-15 minutes, confirmed by mass spectrometry .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 1,2-Benzenediol derivative | 68% | |

| H₂O₂ (alkaline) | Quinone structure | 52% |

Notable finding: Oxidation preserves the diazirine ring when performed at pH 8.0-9.5, enabling subsequent photoreactions .

Reductive Transformations

The diazirine ring demonstrates selective reducibility:

Caution: Over-reduction leads to complete nitrogen liberation, requiring strict temperature control below 40°C .

Electrophilic Aromatic Substitution

The activated aromatic ring participates in regioselective reactions:

| Reaction | Reagents | Position | Product Characterization |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to -OH | m.p. 142-144°C (1H NMR: δ 7.82, d) |

| Nitration | HNO₃/H₂SO₄ | Meta to diazirine | HPLC purity >98% |

Key limitation: Diazirine stability restricts reaction temperatures to <50°C during nitration .

Protection/Deprotection Chemistry

The phenolic -OH undergoes reversible protection for synthetic applications:

| Protecting Group | Conditions | Deprotection Method | Efficiency |

|---|---|---|---|

| MOM ether | ClCH₂OCH₃/K₂CO₃ | BBr₃ in DCM | 94% recovery |

| TBS ether | TBSCl/imidazole | TBAF/THF | 88% recovery |

Optimized protocol: MOM protection in DMF at 60°C for 4 hr achieves 97% conversion without diazirine degradation .

科学研究应用

Photoreactive Properties

The diazirine moiety in 3-(3H-diazirin-3-yl)phenol can generate highly reactive carbenes upon exposure to ultraviolet light. These carbenes can form covalent bonds with nearby biomolecules, facilitating the study of molecular interactions and pathways in biological systems. This property is crucial for applications such as:

- Photoaffinity Labeling : This technique allows researchers to study interactions between biomolecules by covalently attaching the compound to proteins or nucleic acids under UV light exposure. This method is essential for mapping protein-protein interactions and receptor-ligand binding dynamics .

- Chemical Biology : The compound aids in elucidating the structure and function of proteins, nucleic acids, and other biomolecules. Its ability to label specific sites within these molecules enhances our understanding of their roles in biological processes.

- Medicinal Chemistry : In drug development, this compound is instrumental in identifying binding sites and mechanisms of action for potential therapeutic agents. Its photoreactive nature allows for real-time tracking of drug interactions within living cells .

Industrial Applications

In addition to its biological applications, this compound is also valuable in industrial settings. It is used in the synthesis of complex organic molecules and materials science, where its ability to form covalent bonds under UV light can be exploited for creating new materials with specific properties.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

- Protein Interaction Studies : A study demonstrated the use of this compound for mapping protein interactions within cellular environments. Upon UV activation, the compound labeled specific proteins, allowing researchers to visualize interaction networks critical for understanding cellular functions.

- Drug Development : Research involving analogs of propofol incorporated with diazirine moieties showcased how this compound could be used to identify binding sites on ion channels related to anesthetic effects. These findings support its role in developing new anesthetics with improved safety profiles .

作用机制

The primary mechanism by which 3-(3H-diazirin-3-yl)phenol exerts its effects is through the generation of carbenes upon exposure to UV light. These highly reactive intermediates can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .

相似化合物的比较

Photoreactivity and Stability

- AziPm (2-Isopropyl-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol): AziPm, a propofol analog, shares structural similarity with 3-(3H-diazirin-3-yl)phenol but includes an isopropyl group at the ortho position of the phenol ring. This modification enhances its lipid solubility, enabling potentiation of GABAₐ receptor activity and general anesthetic effects. AziPm’s photoreactivity was demonstrated in studies identifying propofol-binding sites in GABAₐ and nicotinic acetylcholine receptors (nAChRs) . Compared to this compound, AziPm exhibits 50% inhibition of photoincorporation into GABAₐ subunits, suggesting steric or electronic effects from the isopropyl group influence binding .

- p-4-AziC5-Pro (2,6-Diisopropyl-4-[3-(3-methyl-3H-diazirin-3-yl)propyl]phenol): This propofol derivative positions the diazirine group at the para position of the phenol ring. Unlike the meta-substituted this compound, p-4-AziC5-Pro retains propofol’s core structure, enabling intact interaction with anesthetic-binding sites. Pharmacological studies show it acts as a general anesthetic but with distinct labeling patterns in ion channels, highlighting the impact of diazirine placement on target engagement .

- (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (Compound 13): Replacing the phenol group with a methanol substituent reduces acidity and alters hydrogen-bonding capacity. Photolysis kinetics measured via ¹⁹F NMR reveal slower photoactivation (t₁/₂ = 12 min) compared to this compound (t₁/₂ = 8 min), likely due to reduced electron-withdrawing effects from the methanol group .

Functional Analogues in Medicinal Chemistry

- 3-Trifluoromethyl-3-phenyldiazirine (TPD): TPD lacks the phenol group but shares the trifluoromethyl-diazirine core. It generates carbenes with 65% efficiency upon photolysis, forming stable adducts via CH or OH insertion. However, TPD’s hydrophobicity limits its use in aqueous systems, unlike this compound, which benefits from the phenol’s polar interactions .

- 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: Substituting the phenol’s hydroxyl group with methoxy increases lipophilicity (logP = 2.1 vs. 1.8 for this compound), enhancing membrane permeability but reducing solubility in polar solvents. This compound’s photolysis products include formal OH-insertion adducts (>95% yield in methanol), similar to TPD .

Comparative Data Table

生物活性

3-(3H-diazirin-3-yl)phenol, a diazirine derivative, has garnered attention due to its unique photoreactive properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a diazirine group, which is known for its ability to undergo photochemical reactions upon exposure to UV light. This property allows it to form covalent bonds with nearby biomolecules, making it a valuable tool in photoaffinity labeling and studying protein interactions.

The synthesis of this compound typically involves the introduction of the diazirine moiety onto a phenolic compound through various organic synthesis techniques. For example, diazirines can be synthesized using diazotization reactions followed by cyclization processes that yield the desired compound with high purity.

Biological Activity

The biological activity of this compound is primarily linked to its photoreactivity . Upon UV irradiation, the compound generates highly reactive carbene species that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Protein Labeling : The ability to covalently bond with proteins enables researchers to study protein dynamics and interactions in living systems.

- Drug Development : Its photoreactive nature allows for the design of targeted therapeutic agents that can selectively bind to specific proteins under light activation.

Upon UV exposure, this compound undergoes a homolytic cleavage, resulting in the formation of a carbene intermediate. This intermediate can then insert into C-H or N-H bonds in nearby molecules, effectively labeling them for further analysis. The reaction mechanism can be summarized as follows:

- UV Irradiation : Activation of this compound.

- Carbene Formation : Homolytic cleavage generates a reactive carbene.

- Covalent Bonding : The carbene reacts with nucleophiles (e.g., amino acids in proteins).

Case Studies and Research Findings

Several studies have explored the applications of this compound in biological contexts:

- Photoaffinity Labeling in Neuroscience :

- Targeted Drug Delivery :

Data Table: Applications and Findings

常见问题

Q. Q1. What are the validated synthetic routes for 3-(3H-diazirin-3-yl)phenol, and how can researchers optimize yields in multistep reactions?

Methodological Answer: Synthesis typically involves diazirine ring formation via cyclization of a precursor such as a ketone with ammonia and a chlorinating agent (e.g., TsCl). A key intermediate is 3-(trifluoromethyl)phenol derivatives, where diazirine rings are introduced via photochemical or thermal activation . For yield optimization:

Q. Q2. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should focus on:

- Thermal stability: Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds. Diazirine rings degrade above 100°C .

- Photostability: Expose samples to UV light (350 nm) for 0–24 hours and quantify intact compound via LC-MS. Degradation products often include carbene intermediates .

- Storage recommendations: Store at –20°C in amber vials under inert gas (argon) to minimize light/oxygen exposure .

Advanced Research Questions

Q. Q3. How can this compound be incorporated into photoaffinity probes for protein-ligand interaction studies?

Methodological Answer: The diazirine group enables covalent crosslinking upon UV activation. Design protocols include:

- Functionalization: Attach the compound to ligands via carboxyl or hydroxyl groups (e.g., NHS ester coupling) .

- Photoactivation: Irradiate at 350 nm for 5–10 minutes to generate reactive carbene species for target binding .

- Validation: Use SDS-PAGE and Western blotting to confirm crosslinking specificity. Include negative controls (no UV exposure) to rule out nonspecific interactions .

Q. Q4. What analytical techniques resolve contradictions in reaction outcomes during diazirine-functionalized phenol synthesis?

Methodological Answer: Common contradictions (e.g., low yields, unexpected byproducts) require:

- Mechanistic analysis: Use DFT calculations to model diazirine ring formation energetics and identify rate-limiting steps.

- Spectroscopic validation: Compare experimental H/C NMR shifts (e.g., diazirine C=N peaks at ~160–170 ppm) with predicted spectra .

- Byproduct identification: Employ HRMS (ESI+) to detect intermediates (e.g., hydrazones from incomplete cyclization) .

Q. Q5. How can researchers modify this compound to enhance water solubility for biological assays without compromising reactivity?

Methodological Answer: Modification strategies include:

- PEGylation: Attach polyethylene glycol (PEG) chains via esterification (e.g., using EDCI/NHS chemistry) to improve solubility .

- Ionic functionalization: Introduce sulfonate or ammonium groups at the phenolic hydroxyl position .

- Validation: Measure logP values (octanol/water partitioning) and confirm diazirine reactivity via UV-Vis spectroscopy (λ = 340–360 nm) post-modification .

Data Analysis & Experimental Design

Q. Q6. What statistical approaches are recommended for analyzing dose-response data in studies using diazirine-based probes?

Methodological Answer:

- Nonlinear regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC values.

- Error analysis: Use bootstrapping (1,000 iterations) to estimate confidence intervals for replicate experiments.

- Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude aberrant data points caused by probe decomposition .

Q. Q7. How should researchers design controls to validate specificity in photo-crosslinking experiments?

Methodological Answer: Include:

- Dark controls: Samples processed identically without UV exposure to assess nonspecific binding.

- Competitive controls: Co-incubate with excess unmodified ligand to block target binding.

- Scrambled probes: Use structurally similar diazirine compounds lacking the target-binding moiety .

Advanced Applications

Q. Q8. What strategies enable site-specific incorporation of this compound into peptides for structural biology studies?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS): Introduce the compound at specific residues (e.g., lysine or tyrosine) using Fmoc-protected derivatives .

- Click chemistry: Attach via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to alkyne-functionalized peptides .

- Quality control: Verify incorporation via MALDI-TOF MS and circular dichroism (CD) to confirm structural integrity .

Q. Q9. How can cryo-EM be utilized to study complexes formed via diazirine-mediated crosslinking?

Methodological Answer:

- Sample preparation: Crosslink protein-ligand complexes under native conditions, then flash-freeze in liquid ethane.

- Data processing: Use RELION or CryoSPARC to classify particles, focusing on density maps near the crosslinking site.

- Validation: Compare with X-ray crystallography or mutagenesis data to confirm binding poses .

Safety & Handling

Q. Q10. What are the critical safety protocols for handling this compound in photochemical experiments?

Methodological Answer:

- Personal protective equipment (PPE): Wear UV-blocking goggles and gloves (nitrile, ≥0.1 mm thickness).

- Ventilation: Perform UV reactions in a fume hood with <10 ppm ambient oxygen to minimize carbene quenching .

- Waste disposal: Neutralize residual diazirine with aqueous sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。